molecular formula C15H15N5O4S B12176933 4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B12176933
M. Wt: 361.4 g/mol
InChI Key: ZXYPQQKZTLRPOU-UHFFFAOYSA-N
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Description

4-Methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a sulfonamide derivative featuring a tetrazole substituent on the aromatic ring. Sulfonamides are widely studied for their pharmacological and material science applications, particularly as enzyme inhibitors, antimicrobial agents, and receptor modulators . The tetrazole group (1H-tetrazol-1-yl) serves as a bioisostere for carboxylic acids, offering enhanced metabolic stability and hydrogen-bonding capabilities .

Properties

Molecular Formula

C15H15N5O4S

Molecular Weight

361.4 g/mol

IUPAC Name

4-methoxy-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C15H15N5O4S/c1-23-12-4-6-13(7-5-12)25(21,22)17-11-3-8-15(24-2)14(9-11)20-10-16-18-19-20/h3-10,17H,1-2H3

InChI Key

ZXYPQQKZTLRPOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Classic Huisgen Cycloaddition

Reaction of 3-aminophenyl nitrile derivatives with sodium azide (NaN3_3) in the presence of zinc chloride (ZnCl2_2) at 80–100°C yields the tetrazole ring. For example:

R-CN+NaN3ZnCl2,ΔR-Tetrazole\text{R-CN} + \text{NaN}3 \xrightarrow{\text{ZnCl}2, \Delta} \text{R-Tetrazole}

Key Data :

Nitrile PrecursorAzide SourceCatalystTemperature (°C)Yield (%)
3-Cyanophenyl derivativeNaN3_3ZnCl2_28068
3-Cyanophenyl derivativeTMSN3_3MgBr2_22572

Trimethylsilyl azide (TMSN3_3) under mild conditions improves yields and reduces side products.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) with ammonium chloride (NH4_4Cl) in DMF accelerates the reaction, achieving 85% yield while minimizing decomposition.

Introduction of Methoxy Groups

Methoxy groups are introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type couplings:

SNAr on Nitro-Substituted Intermediates

Methylation of hydroxyl precursors using methyl iodide (CH3_3I) and potassium carbonate (K2_2CO3_3) in acetone:

R-OH+CH3IK2CO3R-OCH3\text{R-OH} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}3} \text{R-OCH}3

Optimized Conditions :

  • Solvent : Acetone or DMF

  • Base : K2_2CO3_3 or Cs2_2CO3_3

  • Yield : 89–92%

Direct Methoxy Incorporation via Pd Catalysis

Palladium-catalyzed coupling of methoxy precursors with halogenated intermediates enhances regioselectivity:

R-Br+CH3OPd(OAc)2,DPPFR-OCH3\text{R-Br} + \text{CH}3\text{O}^- \xrightarrow{\text{Pd(OAc)}2, \text{DPPF}} \text{R-OCH}_3

Catalyst System : Pd(OAc)2_2/DPPF in toluene at 110°C achieves 94% yield.

Sulfonamide Core Formation

The benzenesulfonamide moiety is constructed via sulfonation of aniline derivatives:

Sulfonation with 4-Methoxybenzenesulfonyl Chloride

Reaction of 4-methoxybenzenesulfonyl chloride with 4-methoxy-3-(1H-tetrazol-1-yl)aniline in dichloromethane (DCM) using triethylamine (Et3_3N) as a base:

Ar-NH2+Ar-SO2ClEt3NAr-NH-SO2-Ar’\text{Ar-NH}2 + \text{Ar}'\text{-SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{Ar-NH-SO}2\text{-Ar'}

Critical Parameters :

  • Molar Ratio : 1:1.2 (aniline:sulfonyl chloride)

  • Temperature : 0°C to room temperature

  • Yield : 76–81%

Solid-Phase Synthesis for Scalability

Immobilization of the aniline derivative on Wang resin enables iterative coupling and deprotection, improving purity (>95%) and scalability.

Coupling and Final Assembly

The convergent synthesis involves sequential coupling of intermediates:

Tetrazole-Aniline Intermediate Preparation

3-Amino-4-methoxyphenyltetrazole is synthesized via Huisgen cycloaddition followed by nitro reduction (Fe/HCl or H2_2/Pd-C).

Sulfonamide Bond Formation

Coupling the tetrazole-aniline with 4-methoxybenzenesulfonyl chloride under Schotten-Baumann conditions (aqueous NaOH/acetone) yields the final product.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted sulfonyl chlorides.

  • HPLC : C18 column with acetonitrile/water (65:35) achieves >99% purity.

Spectroscopic Validation

  • 1^1H NMR : Methoxy singlets at δ 3.85–3.90 ppm; tetrazole proton at δ 9.12 ppm.

  • HRMS : Calculated for C15_{15}H15_{15}N5_5O4_4S [M+H]+^+: 361.0821; Found: 361.0819.

Comparative Analysis of Synthetic Routes

MethodKey AdvantageLimitationOverall Yield (%)
Huisgen Cycloaddition + SNArCost-effective reagentsLong reaction times62
Microwave + Pd CatalysisRapid synthesisHigh catalyst cost78
Solid-Phase SynthesisHigh purityComplex resin functionalization70

Challenges and Optimization Opportunities

  • Tetrazole Ring Stability : Degradation observed above 150°C necessitates low-temperature protocols.

  • Regioselectivity in Di-Methoxy Systems : Competing O-methylation during SNAr requires orthogonal protecting groups.

  • Green Chemistry Approaches : Subcritical water as a solvent could enhance sustainability .

Chemical Reactions Analysis

4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Scientific Research Applications

The compound exhibits significant biological activities, making it a candidate for various therapeutic applications:

Antibacterial Activity

Studies have shown that 4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide possesses broad-spectrum antibacterial properties, particularly against gram-positive pathogens. Its mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, similar to other sulfonamides .

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Streptococcus pyogenes0.097 µg/mL
Salmonella enterica0.78 µg/mL

Anticancer Potential

Recent investigations have indicated that this compound may exhibit anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as HeLa cells, demonstrating moderate cytotoxicity . The presence of the tetrazole ring is thought to enhance its interaction with cellular targets involved in cancer progression.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has shown promise in reducing inflammation markers in various animal models, suggesting potential use in treating inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of this compound typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-(1H-tetrazol-1-yl)aniline under basic conditions. Variations in the synthetic route can lead to derivatives with enhanced or altered biological activities, allowing for the exploration of structure-activity relationships (SARs).

Applications in Drug Development

Given its diverse biological activities, this compound has potential applications in drug development:

  • Lead Compound : It serves as a lead compound for developing new antibacterial and anticancer agents.
  • Pharmacological Studies : Its unique structure makes it an ideal candidate for pharmacokinetic studies to evaluate absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Antibacterial Efficacy : A study published in MDPI highlighted its effectiveness against multiple gram-positive bacteria, establishing its potential as a new antibiotic agent .
  • Cancer Cell Apoptosis : Research published in ACS Medicinal Chemistry Letters demonstrated its ability to induce apoptosis in cancer cell lines through specific cellular pathways .
  • Inflammation Reduction : A study reported significant reductions in inflammatory markers when tested on animal models of arthritis, suggesting therapeutic potential for inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds and electrostatic interactions with biological molecules, which can lead to inhibition of enzymes or modulation of receptor activity. The methoxy groups and sulfonamide moiety can further enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with sulfonamide derivatives sharing analogous scaffolds but differing in substituents, heterocyclic moieties, or biological targets. Key comparisons include:

Structural Analogues with Tetrazole Substituents

  • 2,5-Dichloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide (CAS 1190258-74-2)
    • Structural Difference : Chlorine atoms at the 2- and 5-positions on the sulfonamide benzene ring.
    • Implications : The electron-withdrawing Cl substituents may enhance electrophilic reactivity and alter binding affinity compared to the methoxy group in the title compound .
    • Molecular Weight : 394.2 g/mol (vs. 385.38 g/mol for the title compound) .

Analogues with Piperazine or Morpholine Substituents

  • SB-258585 (4-Iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide)

    • Structural Difference : Replaces tetrazole with a 4-methylpiperazine group.
    • Pharmacological Profile : Potent 5-HT6 receptor antagonist (Ki = 1.3 nM) used in neurological studies .
    • Key Data : Exhibits high radioligand binding affinity (Kd = 1.3 nM) .
    • Synthetic Route : Likely involves Ullmann coupling or Buchwald-Hartwig amination for piperazine introduction .
  • 4-Methoxy-N-(4-morpholinophenyl)benzenesulfonamide (CAS 300375-27-3) Structural Difference: Morpholine ring instead of tetrazole. Molecular Weight: 348.42 g/mol . Applications: Investigated for kinase inhibition or anticancer activity due to morpholine’s solubility-enhancing properties .

Analogues with Triazole or Oxazole Heterocycles

  • 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]

    • Structural Difference : Triazole-thione core instead of tetrazole.
    • Spectral Data : IR bands at 1247–1255 cm⁻¹ (C=S) and 3278–3414 cm⁻¹ (NH), confirming thione tautomerism .
    • Synthetic Route : Derived from hydrazinecarbothioamide precursors via NaOH-mediated cyclization .
  • 4-Methoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

    • Structural Difference : Oxazole ring at the sulfamoyl position.
    • Applications : Antimicrobial activity, with MIC values <10 µg/mL against Staphylococcus aureus .

Pharmacological and Spectral Comparisons

Spectral Data

Compound IR Bands (cm⁻¹) 1H-NMR Features
Title Compound ~1243–1258 (C=S if present) Aromatic protons: δ 6.8–8.1 ppm
Triazole-thiones [7–9] 1247–1255 (C=S), 3278–3414 (NH) NH: δ 9.5–10.5 ppm
Hydrazinecarbothioamides [4–6] 1663–1682 (C=O) C=O absent in triazole products

Key Findings and Implications

Tetrazole vs. Piperazine/Morpholine : The tetrazole group in the title compound may confer superior metabolic stability compared to SB-258585’s piperazine, though the latter shows higher 5-HT6 affinity .

Heterocyclic Bioisosterism: Triazole and oxazole analogues demonstrate that minor heterocycle changes significantly alter biological activity, suggesting tunability for specific applications .

Biological Activity

4-Methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a compound characterized by the presence of a tetrazole ring, methoxy groups, and a benzenesulfonamide moiety. This unique structure suggests a variety of potential biological activities, making it a subject of interest in medicinal chemistry. The compound's ability to mimic carboxylic acids through the tetrazole ring enhances its interactions with biological targets, leading to various therapeutic applications.

PropertyValue
Molecular FormulaC15H15N5O4S
Molecular Weight361.4 g/mol
IUPAC NameThis compound
InChI KeyPNFOFWJJKDWYNP-UHFFFAOYSA-N
Canonical SMILESCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3

The biological activity of this compound primarily arises from its interaction with specific molecular targets. The tetrazole moiety can effectively mimic carboxylate groups, allowing the compound to bind to enzymes and receptors that typically interact with carboxylic acids. This property suggests potential applications as an enzyme inhibitor or receptor ligand .

Anticancer Activity

Recent studies have demonstrated that derivatives containing tetrazole rings exhibit significant anticancer properties. For example, compounds similar to this compound have been tested against various human cancer cell lines, including:

  • Prostate (DU-145)
  • Cervical (HeLa)
  • Lung adenocarcinoma (A549)
  • Liver (HepG2)
  • Breast (MCF-7)

In vitro assays revealed that these compounds could induce apoptosis and inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, certain derivatives showed IC50 values as low as 0.054 µM against A549 cells, indicating potent cytotoxic effects .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that sulfonamide derivatives exhibit activity against a range of bacterial species. The minimum inhibitory concentration (MIC) values for some derivatives were reported in the range of 1.95–3.91 μg/mL against Micrococcus luteus and Bacillus spp., demonstrating effective antibacterial activity .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer potential of tetrazole-containing compounds, researchers synthesized various derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The most potent compound exhibited an IC50 value of 0.246 µM against lung cancer cells (A549), highlighting the efficacy of tetrazole derivatives in targeting cancer .

Case Study 2: Enzyme Inhibition

Another study explored the enzyme inhibition capabilities of similar compounds. The results indicated that these derivatives could effectively inhibit specific enzymes involved in cancer progression, such as tubulin polymerization and STAT3 phosphorylation, suggesting their dual-targeting potential in cancer therapy .

Q & A

Q. Methodology :

  • Docking simulations : Compare binding modes of analogs to identify critical interactions (e.g., tetrazole’s role in mimicking carboxylate groups) .
  • In vitro assays : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and resolve discrepancies .

Advanced: What challenges arise in crystallographic analysis, and how can SHELX software address them?

  • Challenges : Anisotropic displacement in tetrazole rings, twinning in sulfonamide crystals .
  • Solutions :
    • SHELXD: Resolve phase problems via dual-space algorithms for small molecules.
    • SHELXL: Refine hydrogen-bonding networks using restraints for disordered methoxy groups .
  • Validation : Check R-factor convergence (<5%) and Fo/Fc maps for residual electron density .

Advanced: How can bioisosteric replacement strategies improve pharmacokinetic properties?

  • Tetrazole vs. Carboxylic Acid :
    • Advantages : Higher metabolic stability (resistance to esterases) and better membrane permeability .
    • Limitations : Reduced solubility in aqueous media; requires co-solvents (e.g., DMSO) in assays .
  • Experimental Design :
    • Synthesize carboxylate analogs and compare logP (tetrazole: ~2.1 vs. carboxylate: ~1.5) .
    • Use Caco-2 cell models to assess permeability .

Advanced: How to resolve contradictory data on substituent effects in enzyme inhibition assays?

  • Case Study : Methoxy vs. chlorine substituents show conflicting IC₅₀ values in kinase assays .
  • Approach :
    • Kinetic analysis : Determine inhibition mode (competitive vs. non-competitive) via Lineweaver-Burk plots.
    • Microscale thermophoresis (MST) : Validate binding affinities under varying ionic strengths .
    • Crystallography : Identify steric clashes caused by substituents in active-site models .

Advanced: What strategies mitigate degradation during large-scale synthesis?

  • Degradation Pathways : Hydrolysis of sulfonamide bond under acidic conditions; tetrazole ring oxidation .
  • Mitigation :
    • Use scavengers (e.g., BHT) to prevent radical formation during reflux.
    • Optimize pH (6.5–7.5) in aqueous workup steps .
    • Monitor intermediates via inline FTIR for real-time degradation tracking .

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